molecular formula C10H10N2O3 B1338172 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 84548-18-5

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B1338172
CAS RN: 84548-18-5
M. Wt: 206.2 g/mol
InChI Key: CBYCFZZAGFYEDF-UHFFFAOYSA-N
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Description

“2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide” is a chemical compound with the CAS Number: 84548-18-5 . Its IUPAC name is 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide . The compound has a molecular weight of 206.2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 189-191 degrees Celsius .

Scientific Research Applications

Polymorphism and Analgesic Activity

Research into the analgesic activity of derivatives of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has shown that changes in the crystalline structure of these compounds can significantly affect their anesthetic properties. This highlights the importance of polymorphism in drug design and efficacy (Ukrainets et al., 2015).

HIV-1 Integrase Inhibitors

A series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, structurally related to this compound, were evaluated for their inhibitory properties against HIV-1 integrase. Several derivatives displayed potent antiviral activity, establishing a new avenue for the development of HIV-1 integrase inhibitors (Billamboz et al., 2013).

Calcium Channel Antagonistic Activity

Research into derivatives of this compound has explored their potential as calcium channel antagonists. These studies provide insights into the role of structural modifications on the biological activity of these compounds, paving the way for the development of new cardiovascular drugs (Simşek et al., 2006).

Anticancer Activity

Novel derivatives of this compound containing enaminone systems and bearing a sulfonamide moiety have shown promising anticancer activity against the human breast cancer cell line MCF7. These findings underscore the therapeutic potential of these compounds in cancer treatment (Ahmed et al., 2017).

COX-2/COX-1 Selectivity

Studies focusing on the modification of enol-carboxamide-type nonsteroidal anti-inflammatory drugs, related to the chemical structure of this compound, have explored their selectivity towards COX-2 over COX-1. These investigations are crucial for developing safer and more effective anti-inflammatory medications (Lazer et al., 1997).

Biochemical Analysis

Biochemical Properties

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with certain proteases, potentially inhibiting their activity. This interaction is crucial as it can modulate various biochemical pathways. Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce apoptosis by activating caspase pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter metabolic fluxes, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the context of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional landscape of the cell, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged cell cycle arrest and continued modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic fluxes, altering the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects .

properties

IUPAC Name

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYCFZZAGFYEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514852
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84548-18-5
Record name 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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